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molecular formula C11H22O B1585441 5-Undecanone CAS No. 33083-83-9

5-Undecanone

Cat. No. B1585441
M. Wt: 170.29 g/mol
InChI Key: WENNKWXPAWNIOO-UHFFFAOYSA-N
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Patent
US04557865

Procedure details

To a suspension of 3 grams (18 mmol) of 2-adamantanone oxime in 36 ml of 20% aqueous sodium hydroxide were added 5 grams (28 mmol) of benzenesulfonyl chloride with vigorous stirring at a temperature of 20°-30° C. The temperature was maintained below 30° C. until the exothermic reaction ceased, then raised to 55° C. and held there for 2 hours. The reaction mixture was worked up leaving 2 grams of 4-azatricyclo[4.3.1.13,8 ]undecan-5-one as white crystals melting at 306°-308° C. (recrystallized from hexane).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)C1=NO)[CH2:8]2.[C:13]1(S(Cl)(=O)=O)C=CC=C[CH:14]=1.[OH-:23].[Na+]>>[CH3:13][CH2:14][CH2:6][CH2:5][C:10](=[O:23])[CH2:1][CH2:8][CH2:7][CH2:9][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=NO
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at a temperature of 20°-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 30° C. until the exothermic reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was worked up leaving
CUSTOM
Type
CUSTOM
Details
2 grams of 4-azatricyclo[4.3.1.13,8 ]undecan-5-one as white crystals melting at 306°-308° C. (recrystallized from hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CCCCC(CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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